molecular formula C19H21N3O4S B11636111 (2Z)-2-[3-methoxy-4-(3-methylbutoxy)benzylidene]-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

(2Z)-2-[3-methoxy-4-(3-methylbutoxy)benzylidene]-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Cat. No.: B11636111
M. Wt: 387.5 g/mol
InChI Key: XKQCXDWOFYXGFY-YBEGLDIGSA-N
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Description

The compound (2Z)-2-{[3-METHOXY-4-(3-METHYLBUTOXY)PHENYL]METHYLIDENE}-6-METHYL-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE is a complex organic molecule featuring a thiazolo-triazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-{[3-METHOXY-4-(3-METHYLBUTOXY)PHENYL]METHYLIDENE}-6-METHYL-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the thiazolo-triazine core, followed by the introduction of the methoxy and methylbutoxy substituents. Key reagents include various halogenated intermediates and strong bases to facilitate nucleophilic substitution reactions. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

For industrial-scale production, the synthesis is optimized for yield and purity. This involves the use of continuous flow reactors and automated systems to ensure consistent reaction conditions. Solvent recovery and recycling are also employed to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes several types of chemical reactions, including:

    Oxidation: The methoxy and methylbutoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The thiazolo-triazine core can be reduced under specific conditions to yield dihydro derivatives.

    Substitution: The aromatic ring allows for electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine or chloromethane are employed under acidic conditions.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further functionalized for specific applications.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules are of particular interest for drug development.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for the development of new drugs.

Industry

In industry, the compound is used in the development of advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and other specialty chemicals.

Mechanism of Action

The compound exerts its effects through multiple pathways. It interacts with specific molecular targets, such as enzymes or receptors, to modulate their activity. The exact mechanism involves binding to the active site of the target molecule, altering its conformation and function. This can lead to various biological effects, depending on the target and the context of the interaction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (2Z)-2-{[3-METHOXY-4-(3-METHYLBUTOXY)PHENYL]METHYLIDENE}-6-METHYL-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE lies in its complex structure and versatile reactivity. Unlike simpler compounds, it offers multiple sites for functionalization, making it a valuable intermediate in synthetic chemistry.

Properties

Molecular Formula

C19H21N3O4S

Molecular Weight

387.5 g/mol

IUPAC Name

(2Z)-2-[[3-methoxy-4-(3-methylbutoxy)phenyl]methylidene]-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

InChI

InChI=1S/C19H21N3O4S/c1-11(2)7-8-26-14-6-5-13(9-15(14)25-4)10-16-18(24)22-19(27-16)20-17(23)12(3)21-22/h5-6,9-11H,7-8H2,1-4H3/b16-10-

InChI Key

XKQCXDWOFYXGFY-YBEGLDIGSA-N

Isomeric SMILES

CC1=NN2C(=O)/C(=C/C3=CC(=C(C=C3)OCCC(C)C)OC)/SC2=NC1=O

Canonical SMILES

CC1=NN2C(=O)C(=CC3=CC(=C(C=C3)OCCC(C)C)OC)SC2=NC1=O

Origin of Product

United States

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